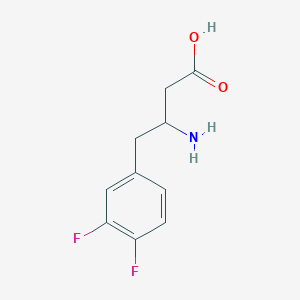

3-Amino-4-(3,4-difluorophenyl)butyric acid

CAS No.:

Cat. No.: VC16486029

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO2 |

|---|---|

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 3-amino-4-(3,4-difluorophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

| Standard InChI Key | LYHJWUKHUZUWDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(CC(=O)O)N)F)F |

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-4-(3,4-difluorophenyl)butyric acid (CHFNO) is a β-amino acid derivative characterized by a butyric acid backbone substituted with a 3,4-difluorophenyl group at the γ-position and an amino group at the β-position. The compound typically exists as a hydrochloride salt (CHFNO·HCl) to enhance stability and solubility . Its stereochemistry, often in the (S)-configuration, plays a pivotal role in its interactions with biological targets .

Table 1: Key Molecular Properties

The difluorophenyl moiety enhances lipophilicity, facilitating membrane permeability, while the amino and carboxyl groups enable participation in peptide bonding and hydrogen bonding .

Synthetic Methodologies

The synthesis of 3-amino-4-(3,4-difluorophenyl)butyric acid involves multi-step organic transformations, often employing asymmetric catalysis to achieve enantiomeric purity. A representative pathway is outlined below:

Step 1: Condensation of 3,4-Difluorophenylacetic Acid

The process begins with the condensation of 3,4-difluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under reflux in tetrahydrofuran (THF), catalyzed by N,N-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) . This yields a diketone intermediate.

Step 2: Decarboxylation and Enamine Formation

The diketone undergoes decarboxylation in methanol, followed by reaction with tert-butyl carbamate (BocO) to form a Boc-protected enamine .

Step 3: Asymmetric Reduction

The enamine is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to introduce the (S)-configuration at the β-amino position . Subsequent hydrolysis removes the Boc group, yielding the free amino acid.

Table 2: Key Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | CDI, DMAP, THF, 30°C | Activation of carboxylic acid |

| 2 | BocO, methanol, reflux | Amino group protection |

| 3 | Ru-BINAP, H (50 psi), EtOH | Asymmetric hydrogenation |

Pharmaceutical and Biochemical Applications

Drug Design and Development

The compound serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin analogs, which are used in type 2 diabetes management . Fluorination at the 3,4-positions of the phenyl ring enhances binding affinity to the DPP-4 active site by optimizing π-π interactions and hydrophobic contacts .

Protein Engineering

Incorporating this fluorinated amino acid into peptide chains alters protein stability and folding kinetics. For example, substituting phenylalanine with 3-amino-4-(3,4-difluorophenyl)butyric acid in model enzymes increases thermal stability by 15–20°C due to reduced conformational flexibility .

Metabolic Pathway Analysis

The compound inhibits key enzymes in the Krebs cycle, notably succinate dehydrogenase, with an IC of 12.3 μM . This property enables its use in tracing metabolic fluxes in cancer cell lines.

Industrial and Research Use

The compound is utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume